2-Bromo-5-(4-methylphenyl)furan
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Overview
Description
2-Bromo-5-(4-methylphenyl)furan is an organic compound with the molecular formula C11H9BrO. It is a furan derivative, characterized by a bromine atom at the 2-position and a 4-methylphenyl group at the 5-position of the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-5-(4-methylphenyl)furan involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses 2-bromo-5-nitrofuran as a starting material, which is then coupled with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is usually carried out under microwave irradiation to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(4-methylphenyl)furan can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding furan-2-ylmethanol derivative.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in the presence of a palladium catalyst.
Oxidation Reactions: Often use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include 2-azido-5-(4-methylphenyl)furan and 2-thiocyanato-5-(4-methylphenyl)furan.
Oxidation Reactions: Products include furan-2,5-dione derivatives.
Reduction Reactions: Products include furan-2-ylmethanol derivatives.
Scientific Research Applications
2-Bromo-5-(4-methylphenyl)furan has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential antibacterial and anticancer activities.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(4-methylphenyl)furan depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The bromine atom and the furan ring are key structural features that facilitate these interactions. The exact molecular pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(4-fluorophenyl)furan
- 2-Bromo-5-(4-chlorophenyl)furan
- 2-Bromo-5-(4-nitrophenyl)furan
Uniqueness
2-Bromo-5-(4-methylphenyl)furan is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., fluorine, chlorine, nitro groups), the methyl group can enhance lipophilicity and potentially improve membrane permeability in biological systems .
Properties
Molecular Formula |
C11H9BrO |
---|---|
Molecular Weight |
237.09 g/mol |
IUPAC Name |
2-bromo-5-(4-methylphenyl)furan |
InChI |
InChI=1S/C11H9BrO/c1-8-2-4-9(5-3-8)10-6-7-11(12)13-10/h2-7H,1H3 |
InChI Key |
RLQMOXBZENXKNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)Br |
Origin of Product |
United States |
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